molecular formula C8H8N2OS B13575180 3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine

3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine

Cat. No.: B13575180
M. Wt: 180.23 g/mol
InChI Key: VJLJWUAQRRCZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 3-position and an oxazole ring substituted with an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine typically involves the formation of the thiophene and oxazole rings followed by their coupling. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with hydroxylamine to form the oxime, which is then cyclized to form the oxazole ring. The amine group can be introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, as well as implementing cost-effective and scalable processes.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene and oxazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C8H8N2OS/c1-5-2-3-12-8(5)6-4-7(9)11-10-6/h2-4H,9H2,1H3

InChI Key

VJLJWUAQRRCZHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NOC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.